molecular formula C9H14O4S2 B14230306 1,10-Dioxa-4,7-dithiacyclotridecane-11,13-dione CAS No. 628692-29-5

1,10-Dioxa-4,7-dithiacyclotridecane-11,13-dione

Katalognummer: B14230306
CAS-Nummer: 628692-29-5
Molekulargewicht: 250.3 g/mol
InChI-Schlüssel: DVVRLKLBXHYUSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,10-Dioxa-4,7-dithiacyclotridecane-11,13-dione is a chemical compound known for its unique structure and properties It is a macrocyclic compound containing oxygen and sulfur atoms within its ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-Dioxa-4,7-dithiacyclotridecane-11,13-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diols with dithiols in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound .

Analyse Chemischer Reaktionen

Types of Reactions

1,10-Dioxa-4,7-dithiacyclotridecane-11,13-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Wissenschaftliche Forschungsanwendungen

1,10-Dioxa-4,7-dithiacyclotridecane-11,13-dione has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,10-Dioxa-4,7-dithiacyclotridecane-11,13-dione involves its interaction with molecular targets such as metal ions and biological macromolecules. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both oxygen and sulfur atoms in its ring structure. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to similar compounds .

Eigenschaften

CAS-Nummer

628692-29-5

Molekularformel

C9H14O4S2

Molekulargewicht

250.3 g/mol

IUPAC-Name

1,10-dioxa-4,7-dithiacyclotridecane-11,13-dione

InChI

InChI=1S/C9H14O4S2/c10-8-7-9(11)13-2-4-15-6-5-14-3-1-12-8/h1-7H2

InChI-Schlüssel

DVVRLKLBXHYUSK-UHFFFAOYSA-N

Kanonische SMILES

C1CSCCSCCOC(=O)CC(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.